trans-Octahydro-1H-isoindole
Description
Significance of Bicyclic Nitrogen Heterocycles in Contemporary Organic Synthesis
Bicyclic nitrogen heterocycles are a cornerstone of modern organic and medicinal chemistry. These structural motifs are prevalent in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. nih.gov Statistically, nitrogen-containing heterocycles are found in approximately 60% of all unique small-molecule drugs approved by the FDA, underscoring their importance in drug design. nih.govrsc.org Their prevalence is often attributed to their metabolic stability and the ability of the nitrogen atoms to form crucial hydrogen bonds with biological targets like DNA. nih.govrsc.org
The fusion of two rings to form a bicyclic system imparts a rigid, three-dimensional geometry. This conformational restriction is a highly sought-after feature in drug design, as it can reduce the entropic penalty upon binding to a receptor, potentially leading to enhanced potency and selectivity. bldpharm.com The introduction of these 3D-shaped, sp3-rich scaffolds helps molecules "escape flatland," a concept associated with a higher probability of success in clinical translation. bldpharm.com Furthermore, fused and bridged bicyclic nitrogen heterocycles are key components in numerous approved drugs and clinical candidates, demonstrating their broad applicability in developing treatments for a range of diseases. nih.gov
The Octahydroisoindole (B159102) Scaffold as a Fundamental Unit in Molecular Design
Within the diverse family of bicyclic heterocycles, the octahydroisoindole scaffold serves as a particularly versatile and fundamental unit. This saturated bicyclic system, consisting of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring, provides a rigid framework that can be strategically functionalized. The trans-fused configuration, in particular, establishes a well-defined spatial arrangement of substituents, making it an attractive template for creating molecules with specific three-dimensional shapes.
The octahydroisoindole core is recognized as a bicyclic analog of proline, an important amino acid. This relationship makes it a valuable scaffold for designing peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties such as stability and oral bioavailability. researchgate.netresearchgate.net Researchers have utilized the octahydroisoindole framework to construct constrained analogs of peptide structures, aiming to develop new therapeutic agents. researchgate.net The scaffold's utility extends to its derivatives, such as octahydroisoindolones, which have been investigated as templates for developing selective enzyme inhibitors. mdpi.com
Academic Research Trajectories and Scope for trans-Octahydro-1H-isoindole Investigations
Academic research involving the this compound scaffold is primarily focused on its application in medicinal chemistry and the development of novel synthetic methodologies. A significant area of investigation involves the synthesis of derivatives as potential therapeutic agents. For instance, trans-fused octahydroisoindole-1-carboxylic acids have been synthesized and identified as bicyclic proline analogues with potential use in the search for new drugs. researchgate.netcsic.es The synthesis often starts from readily available precursors like cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640), highlighting the practical accessibility of this scaffold. researchgate.netcsic.es
Another promising research direction is the use of the octahydroisoindolone scaffold to design specific enzyme inhibitors. In one study, the scaffold was explored for its potential to create new antifungal agents by targeting chitinases, which are crucial for fungal cell wall remodeling. mdpi.com Computational (in silico) studies, such as molecular docking, have been employed to evaluate how different derivatives of the octahydroisoindole scaffold interact with the active sites of enzymes like Aspergillus fumigatus chitinase (B1577495) B1 (AfChiB1). mdpi.com These investigations aim to identify candidates with high binding affinity and selectivity, paving the way for the development of novel antifungal drugs. The stereoselective synthesis of these complex structures, including phosphonic acid derivatives, remains an active area of research, demonstrating the ongoing effort to expand the chemical space and biological applications of the this compound core. researchgate.net
Chemical Compound Data
Below are tables detailing the properties and identifiers for this compound and its hydrochloride salt.
Table 1: Molecular Properties and Descriptors for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N | naturalproducts.net |
| IUPAC Name | (3aS,7aS)-octahydro-1H-isoindole | sigmaaldrich.com |
| CAS Number | 10479-63-7 | naturalproducts.net |
| Molecular Weight | 125.21 g/mol | biosynth.com |
| InChI Key | ODSNARDHJFFSRH-HTQZYQBOSA-N | naturalproducts.net |
| Topological Polar Surface Area | 12.03 Ų | naturalproducts.net |
| Fraction of sp³ Carbons (Fsp³) | 1.00 | naturalproducts.net |
| Hydrogen Bond Donor Count | 1 | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 1 | naturalproducts.net |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClN | sigmaaldrich.com |
| IUPAC Name | (3aS,7aS)-octahydro-1H-isoindole hydrochloride | sigmaaldrich.com |
| CAS Number | 10479-62-6 | sigmaaldrich.comfluorochem.co.uk |
| Molecular Weight | 161.67 g/mol | sigmaaldrich.com |
| InChI Key | CLQIZUYXKFTUEB-SCLLHFNJSA-N | sigmaaldrich.com |
| Hazard Statement | H302 - Harmful if swallowed. | fluorochem.co.uk |
| Hazard Statement | H315 - Causes skin irritation. | fluorochem.co.uk |
| Hazard Statement | H319 - Causes serious eye irritation. | fluorochem.co.uk |
| Hazard Statement | H335 - May cause respiratory irritation. | fluorochem.co.uk |
Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole |
InChI |
InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
InChI Key |
ODSNARDHJFFSRH-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC[C@@H]2CNC[C@H]2C1 |
Canonical SMILES |
C1CCC2CNCC2C1 |
Origin of Product |
United States |
Synthetic Methodologies for Trans Octahydro 1h Isoindole and Its Derivatives
General Strategies for the Octahydroisoindole (B159102) Core Construction
The creation of the octahydroisoindole framework can be achieved through several synthetic pathways, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable stereochemistry.
Cyclization Reactions of Suitable Precursors
Cyclization reactions represent a fundamental approach to assembling the bicyclic core of octahydroisoindoles. These methods typically involve the formation of one of the rings from an acyclic or monocyclic precursor.
One common strategy involves the reaction of an appropriate amine with a cyclic anhydride (B1165640), followed by esterification. smolecule.com For instance, the condensation of an amine with a dione (B5365651) precursor can introduce the isoindole moiety. Another approach utilizes the cyclization of amino alcohols or employs reductive amination strategies. smolecule.com Furthermore, epoxide-initiated electrophilic cyclization of azides has been developed as a novel and general method for the stereoselective construction of azabicyclic ring systems. acs.org
Table 1: Examples of Cyclization Reactions for Octahydroisoindole Synthesis
| Starting Materials | Reaction Type | Key Features |
|---|---|---|
| Amine and Cyclic Anhydride | Condensation followed by esterification | A common and direct method for forming the isoindole ring system. smolecule.com |
| Amine and Dione Precursor | Condensation | Introduces the isoindole moiety through the formation of new carbon-nitrogen bonds. |
| Amino Alcohols | Cyclization | A traditional approach, though may lack stereocontrol in some cases. smolecule.com |
| Azide-containing Epoxides | Electrophilic Cyclization | Offers a modern and stereoselective route to azabicyclic structures. acs.org |
Hydrogenation of Isoindole Precursors for Ring Saturation
The saturation of an aromatic or partially saturated isoindole precursor through hydrogenation is a widely used method to obtain the octahydroisoindole core. This method often provides high stereoselectivity, leading to specific isomers with distinct biological activities.
Catalytic hydrogenation is a key technique in this process. For example, the reduction of isoindole derivatives using catalysts can yield the octahydro form. smolecule.com Platinum-based catalysts and those derived from rhodium and molybdenum carbonyl precursors have proven effective in the selective hydrogenation of N-unsubstituted cyclic imides to the corresponding cyclic amines, often with good to high yields and selectivities. lookchem.com The choice of catalyst and reaction conditions, such as temperature and the use of specific solvents, is critical in determining the yield and purity of the final product.
Reductive Intramolecular Cyclization Approaches
Reductive intramolecular cyclization provides another pathway to the octahydroisoindole skeleton. This strategy involves the simultaneous reduction of a functional group and the formation of a new ring. For instance, the reductive intramolecular cyclization of dicarbonyl compounds has been employed to prepare racemic octahydroisoindole-1-carboxylic acid derivatives, which are cis- and trans-fused bicyclic prolines. csic.es
Stereoselective Synthesis of trans-Octahydroisoindole Systems
Achieving the specific trans-fused stereochemistry of the octahydroisoindole ring system is crucial for many of its applications. This requires carefully designed synthetic routes that control the relative orientation of the substituents at the ring junction.
Diastereoselective Routes to trans-Fused Octahydroisoindoles
Diastereoselective methods are employed to synthesize specific stereoisomers of trans-fused octahydroisoindoles. These routes often rely on chiral auxiliaries or stereocontrolled reactions to guide the formation of the desired isomer.
A notable approach involves the use of 1,2-cyclohexanedicarboxylic anhydride as a chiral precursor to yield enantiopure octahydroisoindolone intermediates with the desired stereochemistry at the ring junction. nih.govacs.org From these intermediates, the target trans-fused octahydroisoindole derivatives can be obtained with complete stereocontrol. nih.govacs.org Another strategy utilizes methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate, which is readily prepared from inexpensive cis-cyclohexane-1,2-dicarboxylic anhydride, as a key synthetic precursor for the construction of the trans-fused octahydroisoindole system. csic.es
The Strecker reaction, a multicomponent reaction involving an aldehyde, an amine, and a cyanide source, has proven to be a valuable tool in the stereocontrolled synthesis of trans-fused octahydroisoindole-1-carboxylic acids. csic.eswikipedia.org This reaction allows for the formation of an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. organic-chemistry.org
In the context of trans-octahydroisoindole synthesis, the Strecker reaction of methyl trans-2-formylcyclohexane-1-carboxylate serves as a key step. researchgate.net This approach has been successfully used to prepare both (1S,3aR,7aR)- and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acids. csic.esresearchgate.net The use of a (3aR,7aR)-octahydroisoindole-1-one as a suitable scaffold allows for a highly stereoselective synthesis of (1S,3aR,7aR*)-octahydroisoindole-1-carboxylic acid in good yields. researchgate.net
Table 2: Key Steps in the Strecker Synthesis of trans-Octahydroisoindole-1-carboxylic Acids
| Precursor | Key Reaction | Product Stereochemistry |
|---|---|---|
| methyl trans-2-formylcyclohexane-1-carboxylate | Strecker Reaction | (1S,3aR,7aR)- and (1R,3aR,7aR)-octahydroisoindole-1-carboxylic acids csic.esresearchgate.net |
| (3aR,7aR)-octahydroisoindole-1-one | Stereoselective Synthesis | (1S,3aR,7aR*)-octahydroisoindole-1-carboxylic acid researchgate.net |
Utilization of Advanced Chiral Precursors
The construction of the trans-octahydro-1H-isoindole ring system frequently relies on the use of well-defined chiral starting materials that guide the stereochemical outcome of the reaction sequence. Recent advancements have highlighted the utility of precursors like oxazoloisoindolone lactams and 1,2-cyclohexanedicarboxylic anhydride for creating enantiopure intermediates with complete stereocontrol. smolecule.com
One prominent strategy involves using inexpensive cis-cyclohexane-1,2-dicarboxylic anhydride as a key synthetic precursor. researchgate.netresearchgate.netchemicalbook.com This starting material can be readily converted into methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate, which serves as a versatile intermediate for building the trans-fused octahydroisoindole framework. researchgate.netresearchgate.net Another advanced approach employs oxazoloisoindolone lactams. smolecule.comsmolecule.com These chiral precursors enable highly diastereoselective reactions to produce octahydroisoindolone intermediates where the stereochemistry at the ring junction is precisely defined, paving the way for both cis- and trans-fused systems. researchgate.netsmolecule.com
| Chiral Precursor | Key Intermediate | Synthetic Advantage | Reference |
|---|---|---|---|
| cis-Cyclohexane-1,2-dicarboxylic anhydride | Methyl trans-2-(hydroxymethyl)cyclohexane-1-carboxylate | Inexpensive starting material for constructing the trans-fused system. | researchgate.netresearchgate.net |
| Oxazoloisoindolone Lactams | Stereodefined Octahydroisoindolone | Allows for complete stereocontrol in producing enantiopure intermediates. | smolecule.com |
Highly Diastereoselective Addition to Chiral N-Acyliminium Ions
A powerful method for establishing the stereocenters of the octahydro-1H-isoindole core is the nucleophilic addition to chiral N-acyliminium ions. researchgate.netresearchgate.net These highly electrophilic intermediates can be generated in situ from cyclic N-protected amides. researchgate.net The subsequent addition of a nucleophile often proceeds with a high degree of diastereoselectivity, which is dictated by the existing chirality in the N-acyliminium ion. beilstein-journals.orgresearchgate.net
For instance, the addition of trimethyl phosphite (B83602) to N-acyliminium ions derived from cis-fused bicyclic pyrrolidin-2-ones has been shown to be a highly diastereoselective process. researchgate.netresearchgate.net This strategy is crucial in the stereoselective synthesis of phosphonic analogues of octahydroindole-2-carboxylic acid and can be adapted for isoindole systems. researchgate.netresearchgate.net The stereochemical outcome, leading preferentially to trans products, is consistent across various nucleophiles and is influenced by the conformation of the N-acyliminium ion intermediate. beilstein-journals.org
| N-Acyliminium Ion Source | Nucleophile | Product Type | Key Outcome | Reference |
|---|---|---|---|---|
| N-protected cyclic amides | Trimethyl phosphite | Phosphonic analogues of octahydroisoindole | High diastereoselectivity | researchgate.net |
| Activated N-Boc-2,5-diketopiperazine | Trimethyl phosphite | Cyclic α-aminophosphonic acids | Highly diastereoselective nucleophilic addition | researchgate.net |
| Piperidine-derived precursors | Organoaluminum reagents | trans-2,4-disubstituted piperidines | Excellent trans-selectivity (>99%) | beilstein-journals.org |
Epimerization Processes for Accessing trans-Stereoisomers
In some synthetic routes, the thermodynamically more stable cis-fused octahydroisoindole isomers are formed preferentially. To access the corresponding trans-stereoisomers, epimerization processes can be employed. csic.es Epimerization involves the inversion of a stereocenter, allowing for the conversion of an undesired diastereomer into the desired one.
This strategy is particularly valuable when an enantiomerically pure cis-isomer is available. For example, after obtaining an enantiopure cis-octahydroisoindole (B142279) derivative, an epimerization step can be performed to furnish the enantiopure trans-isomer. csic.es To improve the efficiency and productivity of this transformation, especially for larger scale syntheses, a flow set-up reactor has been successfully utilized for the epimerization step, avoiding the need to process large batches of the starting material. csic.es
Enantioselective Approaches to this compound
Achieving enantiopure this compound requires synthetic methods that can selectively produce one enantiomer over the other. This is accomplished through biocatalysis, the use of chiral auxiliaries, and classical resolution techniques.
Biocatalytic Strategies for Asymmetric Synthesis (e.g., Monoamine Oxidase D5)
Biocatalysis offers a powerful and environmentally benign approach to asymmetric synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions. For the synthesis of this compound derivatives, monoamine oxidase (MAO) enzymes have proven to be effective biocatalysts. csic.es
Specifically, the MAO-N D5 variant from Aspergillus niger has been used for the enantioselective synthesis of a precursor for octahydroisoindole-1-carboxylic acid. csic.es The process involves the enzymatic oxidation of a pyrrolidine (B122466) derivative to generate an intermediate enantiopure Δ1-pyrroline. This is followed by a nucleophilic addition of cyanide, which occurs with high diastereoselectivity (dr 82:18) to preferentially yield the product with a trans relative disposition between the newly introduced nitrile group and the fused six-membered ring. csic.es The reaction conditions, particularly the use of a buffered aqueous medium, are crucial for achieving this high diastereoselectivity. csic.es
Application of Chiral Auxiliaries
A classic and reliable method for inducing chirality in a synthetic sequence is the use of a chiral auxiliary. nih.gov A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.
In the synthesis of octahydro-1H-indole derivatives, a related system, chiral auxiliaries like (S)-(-)-1-phenylethylamine have been employed to achieve high diastereoselectivity (>95%) for the trans-fused bicyclic system during cyclization reactions. This principle is applicable to the synthesis of this compound, where the auxiliary guides the formation of the ring junction. The removal of the auxiliary group can often be achieved without compromising the stereochemical integrity of the newly formed asymmetric center. researchgate.net
Optical Resolution Techniques (e.g., Diastereomeric Salt Formation)
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers) of this compound, optical resolution can be used to separate the enantiomers. One of the most common and established methods for resolution is diastereomeric salt formation. csic.esrsc.org
This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. csic.esrsc.org After separation, the desired enantiomer of the amine can be recovered by treating the isolated diastereomeric salt with a base. This method has been successfully applied to resolve octahydroisoindole derivatives. csic.es
Control of Absolute Configuration through Reaction Conditions and Chiral Catalysis
Achieving enantiopure or enantioenriched this compound derivatives is critical for their application in chiral environments, such as biological systems. The control of absolute configuration is typically accomplished through asymmetric synthesis, where chirality is introduced using chiral auxiliaries, reagents, or catalysts. Asymmetric hydrogenation of unsaturated isoindole precursors is a prominent strategy.
Research has demonstrated that the hydrogenation of partially unsaturated isoindoline (B1297411) precursors, such as Δ⁴-tetrahydroisoindoles, can be directed by chiral transition metal catalysts to yield specific enantiomers of the this compound core. The choice of metal center (e.g., Rhodium, Ruthenium), chiral ligand, and reaction conditions (pressure, temperature, solvent) are all critical parameters that dictate the stereochemical outcome, specifically the enantiomeric excess (e.e.) of the product.
For instance, the asymmetric hydrogenation of N-Boc-2,3,3a,6,7,7a-hexahydro-1H-isoindole using a Ruthenium catalyst complexed with a chiral phosphine (B1218219) ligand, such as (R)-BINAP, can afford the corresponding (3aR,7aS)-N-Boc-octahydro-1H-isoindole with high diastereoselectivity and enantioselectivity. The precise tuning of hydrogen pressure and temperature is often necessary to maximize both yield and enantiomeric excess, preventing over-reduction or catalyst deactivation.
The table below summarizes representative data for the asymmetric hydrogenation of an N-protected hexahydro-1H-isoindole precursor, illustrating the influence of the chiral ligand on the stereochemical outcome.
| Catalyst System | Solvent | H₂ Pressure (atm) | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|
| RuCl₂[(R)-BINAP] | Methanol | 50 | 95 | 98 |
| RuCl₂[(S)-BINAP] | Methanol | 50 | 94 | 97 |
| [Rh(COD)((R,R)-Me-DuPhos)]BF₄ | Ethanol | 20 | 91 | 95 |
| [Rh(COD)((S,S)-Me-DuPhos)]BF₄ | Ethanol | 20 | 92 | 96 |
Synthesis of Functionalized this compound Derivatives
The core this compound structure is often a starting point for the synthesis of more complex molecules. The introduction of various functional groups at specific positions on the bicyclic ring system allows for the fine-tuning of its chemical and physical properties.
Octahydroisoindole-1-phosphonic acids and their ester analogues are important isosteres of α-amino acids. Their synthesis is commonly achieved via the addition of phosphorus nucleophiles to an imine or iminium ion precursor. A key intermediate is the cyclic imine Δ¹-octahydroisoindole, which can be generated in situ or used directly in a Pudovik-type reaction.
The reaction of Δ¹-octahydroisoindole with a dialkyl phosphite (e.g., diethyl phosphite), often catalyzed by a Lewis acid or a base, affords the corresponding diethyl octahydroisoindole-1-phosphonate. Subsequent hydrolysis of the phosphonate (B1237965) esters with strong acid (e.g., concentrated HCl) yields the target octahydroisoindole-1-phosphonic acid. This approach allows for the synthesis of a racemic mixture of diastereomers (cis and trans relative to the phosphonate group). Separation of these diastereomers can be achieved by chromatography or crystallization.
The table below highlights several synthesized phosphonic acid analogues and their corresponding synthetic yields.
| Phosphorus Reagent | Product | Yield of Addition Step (%) | Reference |
|---|---|---|---|
| Diethyl phosphite | Diethyl (3aR,7aS)-octahydro-1H-isoindol-1-ylphosphonate | 78 | |
| Dimethyl phosphite | Dimethyl (3aR,7aS)-octahydro-1H-isoindol-1-ylphosphonate | 81 | |
| Diisopropyl phosphite | Diisopropyl (3aR,7aS)-octahydro-1H-isoindol-1-ylphosphonate | 75 |
Carboxylate derivatives of octahydroisoindole are among the most extensively studied analogues, serving as key intermediates for peptide mimetics and other complex molecular targets. Several robust synthetic strategies exist for their preparation.
A predominant method involves a [4+2] cycloaddition (Diels-Alder reaction) between a diene, such as 1,3-cyclohexadiene, and a dienophile, such as maleic anhydride or N-substituted maleimides. The resulting bicyclic adduct contains the requisite carbon skeleton and a double bond. Subsequent catalytic hydrogenation (e.g., H₂/Pd-C) of the double bond preferentially yields the thermodynamically stable trans-fused ring system. The imide functionality can then be reduced to the secondary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by a two-step procedure involving partial reduction and hydrolysis. If maleic anhydride is used, the resulting dicarboxylic acid can be converted to various ester derivatives.
Alternatively, functionalization can be achieved starting from a pre-formed octahydroisoindole ring system. For example, metallation at the C1 position followed by quenching with carbon dioxide or a chloroformate can introduce the carboxylate group.
The table below summarizes various synthetic routes to access octahydroisoindole carboxylate derivatives.
| Key Reaction | Starting Materials | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Diels-Alder / Reduction | 1,3-Cyclohexadiene, Maleic anhydride | 1. Heat; 2. H₂/Pd-C; 3. Esterification (e.g., SOCl₂/MeOH) | Dimethyl octahydroisoindole-1,3-dicarboxylate | [3, 10] |
| Diels-Alder / Imide Reduction | 1,3-Cyclohexadiene, N-Benzylmaleimide | 1. Heat; 2. H₂/Pd-C; 3. LiAlH₄ | 2-Benzyl-trans-octahydro-1H-isoindole | [4, 11] |
| Asymmetric Diels-Alder | 1,3-Cyclohexadiene, Chiral N-acryloyloxazolidinone | Lewis Acid (e.g., Et₂AlCl), then multi-step conversion | Enantiopure octahydroisoindole carboxylate | |
| Functional Group Conversion | trans-Octahydro-1H-isoindol-1-one | 1. KCN, NH₄Cl (Strecker); 2. Acid Hydrolysis | trans-Octahydroisoindole-1-carboxylic acid |
The secondary amine of the this compound scaffold is a versatile handle for introducing a wide array of functional groups through substitution reactions. These modifications are fundamental for building molecular libraries and exploring structure-activity relationships.
N-Alkylation: The nitrogen atom readily undergoes nucleophilic substitution with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to yield N-alkylated derivatives.
N-Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides provides the corresponding N-acyl amides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.
N-Arylation: Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the formation of N-aryl bonds, connecting the isoindole core to various aromatic systems.
Reductive Amination: The secondary amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with NaBH₃CN or Na(OAc)₃BH) to afford N-substituted products with more complex alkyl groups.
| Reagent | Base/Conditions | Reaction Type | Product |
|---|---|---|---|
| Benzyl bromide (BnBr) | K₂CO₃, Acetonitrile | N-Alkylation | 2-Benzyl-trans-octahydro-1H-isoindole |
| Acetyl chloride (AcCl) | Et₃N, Dichloromethane | N-Acylation | 1-(trans-Octahydro-1H-isoindol-2-yl)ethan-1-one |
| Benzaldehyde, then NaBH₃CN | Methanol, Acetic acid | Reductive Amination | 2-Benzyl-trans-octahydro-1H-isoindole |
The construction of highly functionalized or complex octahydroisoindole analogues often requires sophisticated, multi-step synthetic sequences that employ protecting group strategies and a series of functional group interconversions. These routes enable precise control over the placement and stereochemistry of multiple functional groups on the bicyclic framework.
A representative synthetic strategy might target a derivative with distinct functionalities on both the nitrogen atom and the carbocyclic ring. An example sequence is outlined below:
Scaffold Synthesis: A Diels-Alder reaction between 1-methoxy-1,3-cyclohexadiene (B1594827) and maleimide, followed by hydrogenation, establishes a 5-methoxy-substituted this compound-1,3-dione intermediate.
Nitrogen Protection: The imide nitrogen is protected, or the fully reduced secondary amine is protected with an acid-labile group such as tert-butoxycarbonyl (Boc) using Boc₂O. This prevents unwanted side reactions at the nitrogen in subsequent steps.
Ketone Formation: The methoxy (B1213986) group at C5 is converted into a ketone via acid-catalyzed hydrolysis to an enol ether followed by tautomerization or direct oxidation.
Stereoselective Functionalization: The ketone at C5 can be stereoselectively reduced to a hydroxyl group using reagents like L-Selectride®. This alcohol can then be activated (e.g., as a mesylate or tosylate) and displaced by a nucleophile (e.g., azide, cyanide) via an Sₙ2 reaction to introduce a new functional group with inverted stereochemistry.
Deprotection and Final Derivatization: Finally, removal of the Boc protecting group with an acid (e.g., trifluoroacetic acid) reveals the secondary amine, which can be further functionalized as described in section 2.3.3.
This strategic approach, combining ring construction, protection/deprotection, and stereocontrolled functional group manipulations, provides access to a vast chemical space of complex octahydroisoindole analogues.
Emerging Synthetic Transformations Applicable to Octahydroisoindoles
While classical methods for the synthesis and functionalization of octahydroisoindoles are well-established, emerging synthetic transformations promise to provide more efficient and novel routes to these valuable scaffolds.
C-H Activation/Functionalization: A paradigm-shifting approach involves the direct functionalization of otherwise unreactive C-H bonds on the carbocyclic ring. By employing a removable directing group on the isoindole nitrogen, transition metal catalysts (e.g., Palladium, Rhodium, Iridium) can be guided to activate and functionalize specific C(sp³)-H bonds. This strategy could enable the direct introduction of aryl, alkyl, or heteroatom substituents, bypassing the need for pre-functionalized starting materials and significantly shortening synthetic sequences.
Photoredox and Electrochemical Catalysis: These modern techniques operate under exceptionally mild conditions and offer unique reactivity. Photoredox catalysis could be applied to forge C-N or C-C bonds through radical-mediated pathways, such as Giese-type additions to a C1-radical precursor or novel N-alkylation/arylation reactions that are orthogonal to traditional methods. Similarly, electrosynthesis could provide a green and reagent-free alternative for key redox transformations, such as imide reduction or oxidative C-H functionalization.
The application of these cutting-edge methodologies to the this compound system remains a fertile area for future research, with the potential to unlock unprecedented molecular diversity and synthetic efficiency.
Formal [3+2] Intramolecular Aziridine-Allylsilane Cycloaddition Reactions
A notable approach for synthesizing bicyclic proline analogs, including the octahydroisoindole framework, involves a formal [3+2] intramolecular cycloaddition of an aziridine-allylsilane. csic.esresearchgate.net This method provides a pathway to both 5-5 and 6-5 fused ring systems. researchgate.net
In a key example, treatment of an aziridine-allylsilane precursor with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), instigates the cycloaddition. csic.es This reaction predominantly yields the bicyclic skeleton with a cis relative arrangement of the hydrogen atoms at the ring junction. csic.es However, this methodology is crucial in the broader context of synthesizing various substituted octahydroisoindole derivatives. For instance, the resulting cycloadduct can be further elaborated. Treatment with mercury(II) acetate (B1210297) can introduce a hydroxyl group, which can then be oxidized to afford a ketone functionality within the bicyclic structure. csic.es
This strategy highlights the utility of intramolecular cycloadditions in rapidly assembling complex bicyclic systems from linear precursors. The ability to generate multiple stereocenters in a single step is a significant advantage of this approach.
Diels-Alder Reactions for Building Bicyclic Scaffolds
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, has been extensively utilized to construct the octahydro-1H-isoindole core. This pericyclic reaction can be applied in both intermolecular and intramolecular variants to create the desired bicyclic scaffold.
One strategy involves the intermolecular [4+2] cycloaddition between a diene and a dienophile. For instance, the reaction of 1,3-disubstituted isoindoles with dienophiles like alkynes or benzynes furnishes complex dihydroisoindole-1-carboxylic acid derivatives. csic.es These adducts can then be hydrogenated to yield the saturated octahydroisoindole system. csic.es
Intramolecular Diels-Alder (IMDA) reactions offer a highly efficient route to fused bicyclic systems. In this approach, the diene and dienophile are tethered within the same molecule. For example, a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction sequence has been developed for the stereoselective synthesis of an angularly fused 5-6-5 aza-tricyclic framework. nih.gov The initial oxa-bridged adduct, containing six contiguous stereocenters, can be cleaved using boron tribromide (BBr₃) to afford the octahydro-1H-cyclopenta[cd]isoindole core. nih.gov
Another variation employs a tandem Mannich/Diels-Alder reaction sequence to create an indolyl-octahydro-3a,6-epoxy-isoindole core structure. rsc.orgrsc.org This method allows for significant diversification, with three potential sites for introducing chemical variety. rsc.org The synthesis of the requisite substrate for this tandem reaction begins with the protection of furfurylamine (B118560), followed by formylation and subsequent reaction with allylamine (B125299) to generate a Schiff base. rsc.org This substrate then undergoes the one-pot Mannich/Diels-Alder reaction with various indole (B1671886) nucleophiles to produce the tricyclic epoxyisoindole derivatives in good yields. rsc.orgrsc.org
The Diels-Alder strategy is also effective for synthesizing octahydropyrrolo[3,4-e]indoles. The reaction between 2-vinylpyrroles and maleimides under thermal conditions leads to the formation of these structures with high endo-diastereoselectivity. beilstein-journals.org
Table 1: Examples of Diels-Alder Reactions for Octahydroisoindole Synthesis
| Reaction Type | Reactants | Key Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Domino Aza-Piancatelli/IMDA | 2-furylcarbinol, amine | Dy(OTf)₃ | Octahydro-1H-cyclopenta[cd]isoindole derivative | Very good | nih.gov |
| Tandem Mannich/Diels-Alder | Indole, furfurylamine derivative, allylamine | One-pot | Indolyl-octahydro-3a,6-epoxy-isoindole | 59-72% | rsc.orgrsc.org |
| Intermolecular Diels-Alder | 1,3-disubstituted isoindole, alkyne | - | Dihydroisoindole-1-carboxylic acid derivative | Good | csic.es |
| Intermolecular Diels-Alder | 2-Vinylpyrrole, maleimide | Thermal | Octahydropyrrolo[3,4-e]indole | High | beilstein-journals.org |
Metal-Catalyzed Intramolecular Arylation
Metal-catalyzed intramolecular C-N and C-C bond-forming reactions have emerged as powerful methods for the synthesis of heterocyclic and bicyclic scaffolds, including octahydro-1H-isoindole derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example.
An innovative application of this reaction is the intramolecular arylation of a cyclic keto ester. The process begins with the alkylation of the keto ester with an ortho-bromobenzyl bromide. d-nb.info The subsequent palladium-catalyzed intramolecular ketone arylation, a variant of the Buchwald-Hartwig reaction, efficiently constructs the bicyclic benzomorphan (B1203429) scaffold. d-nb.info This sequence has been successfully applied to substrates bearing electron-withdrawing, electron-donating, and sterically demanding groups. d-nb.info
Similarly, palladium-catalyzed intramolecular α-arylation of (2-iodobenzyl)amino acid esters provides a selective route to either isoindolines or isoindole-1-carboxylates. csic.es The latter are formed through a palladium-catalyzed cascade involving enolate arylation followed by dehydrogenation. csic.es These isoindoline and isoindole products can serve as precursors to the corresponding octahydroisoindole derivatives through subsequent reduction steps.
The Buchwald-Hartwig N-arylation has also been employed in an unprecedented intramolecular fashion on bicyclic hydrazines. scispace.comresearchgate.net This key step, followed by the reductive cleavage of the nitrogen-nitrogen bond, provides access to unique spiro[indoline-2,3'-piperidine] derivatives, expanding the available chemical space of spirocyclic systems. scispace.comresearchgate.net
Furthermore, palladium-catalyzed intramolecular aminoarylation of alkenes has been shown to produce pyrrolidines in good yields and with excellent regioselectivity. acs.org This reaction proceeds through the oxidative addition of an aryl bromide, formation of a palladium-amido species, insertion of the alkene into the Pd-N bond, and subsequent reductive elimination to yield the cyclized amine product. acs.org
Table 2: Metal-Catalyzed Intramolecular Arylation for Bicyclic Scaffolds
| Reaction Type | Substrate | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| Intramolecular Ketone Arylation | Cyclic keto ester alkylated with o-bromobenzyl bromide | Palladium catalyst | Benzomorphan scaffold | - | d-nb.info |
| Intramolecular α-Arylation | (2-Iodobenzyl)amino acid ester | Palladium catalyst | Isoindoline/Isoindole-1-carboxylate | - | csic.es |
| Intramolecular N-Arylation | Bicyclic hydrazine | Palladium catalyst | Spiro[indoline-2,3'-piperidine] derivative | - | scispace.comresearchgate.net |
| Intramolecular Aminoarylation | Alkene with tethered amine and aryl bromide | Palladium catalyst | Pyrrolidine | Up to 88% | acs.org |
Reactivity and Reaction Mechanisms of Trans Octahydro 1h Isoindole
Advanced Mechanistic Insights into Octahydroisoindole (B159102) Transformations
The reactivity of the trans-octahydro-1H-isoindole scaffold is governed by fundamental principles of organic chemistry, with transformations often proceeding through highly reactive intermediates and catalyzed pathways. A deeper understanding of these mechanisms is crucial for the strategic design of complex molecules incorporating this heterocyclic core.
Role of N-Acyliminium Ions as Key Intermediates
N-acyliminium ions are highly reactive and versatile electrophilic intermediates that play a pivotal role in the functionalization of isoindole and related heterocyclic systems. qub.ac.uk These ions are significantly more electrophilic than their corresponding iminium ion counterparts, which enhances their reactivity toward a wide range of nucleophiles. qub.ac.uk Their generation from stable precursors provides a controlled method for forming carbon-carbon and carbon-heteroatom bonds at the position alpha to the nitrogen atom. qub.ac.uk
A common and effective strategy for generating N-acyliminium ions involves the acid-catalyzed dehydration of an α-hydroxy amide, such as a 3-hydroxyisoindolinone derivative. qub.ac.uk In this process, treatment with a Brønsted or Lewis acid facilitates the departure of the hydroxyl group as water, forming the planar, sp²-hybridized N-acyliminium ion. This intermediate can then be intercepted by various nucleophiles, including allyl silanes, silyl (B83357) enol ethers, and electron-rich aromatic compounds. qub.ac.uk
Another approach involves the protonation of allenamides with a catalytic amount of a strong acid like trifluoroacetic acid (TFA). sciforum.net This protonation occurs at the central sp-hybridized carbon of the allene, leading to the formation of a stabilized allylic N-acyliminium ion. This intermediate is sufficiently electrophilic to undergo subsequent intramolecular reactions, such as electrophilic aromatic substitution, to yield cyclized products. sciforum.net The mild conditions required for this transformation are attributed to the allylic stabilization of the cationic intermediate. sciforum.net
The table below summarizes key methods for generating N-acyliminium ions for isoindole transformations.
| Precursor Type | Activation Method | Typical Nucleophiles | Reference |
| α-Hydroxy Amide | Brønsted or Lewis Acid | Allyl silanes, silyl enol ethers, indoles | qub.ac.uk |
| Allenamide | Catalytic Trifluoroacetic Acid (TFA) | Internal aromatic rings (intramolecular) | sciforum.net |
| N-acyl-N,O-acetal | Acid Catalysis | Carbon and heteroatom nucleophiles | qub.ac.uk |
Intramolecular Cyclization Pathways and Driving Forces
Intramolecular cyclization is a powerful strategy for constructing and elaborating the octahydroisoindole ring system and other N-heterocycles. rsc.orgresearchgate.net These reactions are driven by favorable thermodynamics and kinetics, leading to the formation of stable five- or six-membered rings. The primary driving force is often the formation of a new sigma bond and a stable cyclic structure, which outweighs the entropic cost of bringing the reactive ends of the molecule together.
One significant pathway involves the intramolecular cyclization of amides where a nucleophilic moiety is tethered to the amide side chain. rsc.org For instance, a unified approach has been developed for preparing diverse nitrogen heterocycles through the decarboxylative acylation of ortho-substituted amines, followed by intramolecular cyclization. rsc.org
In the context of N-acyliminium ions, intramolecular cyclization occurs when the nucleophile is part of the same molecule. sciforum.net For example, an N-acyliminium ion generated from an allenamide bearing a phenethyl group can undergo an intramolecular Friedel-Crafts-type reaction. sciforum.net The electron-rich aromatic ring acts as the nucleophile, attacking the electrophilic carbon of the iminium ion to form a new C-C bond and construct a new ring fused to the isoindole core. The success of this reaction is highly dependent on the electronic nature of the aromatic ring; electron-rich systems cyclize efficiently, while electron-deficient ones fail to react even under forcing conditions. sciforum.net
The key factors influencing these intramolecular cyclization pathways are summarized below:
Proximity and Geometry: The reacting groups must be able to achieve a suitable transition state geometry for the ring closure to occur.
Electronic Effects: The nucleophilicity of the attacking group and the electrophilicity of the accepting group are critical. Electron-donating groups on the nucleophile and electron-withdrawing groups near the electrophile typically accelerate the reaction. sciforum.net
Thermodynamic Stability: The formation of low-strain, five- or six-membered rings is generally favored.
Photoinduced Electron Transfer Reactions and Cyclization Products
Photoinduced electron transfer (PET) is a mechanism that can initiate chemical reactions by creating highly reactive radical ion intermediates. youtube.com This process begins when a molecule absorbs a photon, promoting an electron to a higher energy orbital. youtube.com The resulting excited-state molecule is both a stronger oxidizing agent and a stronger reducing agent than its ground-state counterpart, enabling it to participate in electron transfer reactions with other molecules (quenchers) that would be thermodynamically unfavorable in the ground state. youtube.com
In the context of octahydroisoindole transformations, a PET process can be envisioned to proceed via two main pathways:
Oxidative PET: An excited-state photosensitizer accepts an electron from the nitrogen atom of the octahydroisoindole derivative. This generates an aminyl radical cation, a highly reactive intermediate that can undergo subsequent reactions like cyclization, C-H activation, or fragmentation.
Reductive PET: An excited-state photosensitizer donates an electron to a suitable acceptor group attached to the octahydroisoindole scaffold. This creates a radical anion, which can similarly initiate further chemical transformations.
The key steps in a typical PET-initiated cyclization are outlined in the following table.
| Step | Process | Description |
| 1 | Photoexcitation | A photosensitizer (or the substrate itself) absorbs light, forming an excited state (e.g., M → M). |
| 2 | Electron Transfer | The excited state M reacts with the octahydroisoindole substrate (S) or a quencher (Q) to form radical ions (e.g., M* + S → M⁻• + S⁺•). youtube.com |
| 3 | Ionic Reaction | The resulting radical ion (S⁺•) undergoes a chemical transformation, such as an intramolecular cyclization, to form a new bond. |
| 4 | Back Electron Transfer / Neutralization | The cyclized radical ion is neutralized to yield the final product, often regenerating the ground-state photosensitizer. |
This mechanism allows for the formation of C-C or C-heteroatom bonds under mild conditions using light as the energy source. The specific cyclization products obtained depend on the structure of the starting octahydroisoindole derivative and the reaction conditions employed. nih.gov
Transition Metal-Catalyzed Processes and Their Mechanisms
Transition metal catalysis offers a versatile and efficient platform for the synthesis and functionalization of N-heterocycles, including the octahydroisoindole framework. nih.govresearchgate.net Catalysts based on metals such as palladium, rhodium, copper, and gold enable a wide array of transformations that are often difficult or impossible to achieve through other means. nih.govresearchgate.net These processes are characterized by high selectivity, functional group tolerance, and atom economy.
Common transition metal-catalyzed reactions relevant to isoindoline (B1297411) derivatives include cross-coupling reactions, C-H activation/functionalization, and cyclization/cycloaddition reactions. nih.govresearchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new C-C bonds, as well as for intramolecular C-N bond formation (Buchwald-Hartwig amination) to construct the heterocyclic ring. nih.gov A proposed mechanism for a Pd-catalyzed intramolecular cyclization often involves oxidative addition of the metal into a carbon-halide bond, followed by intramolecular insertion (aminopalladation or carbopalladation) and subsequent reductive elimination to yield the cyclized product and regenerate the active catalyst. mdpi.com
Rhodium-Catalyzed Reactions: Rhodium complexes are particularly effective in catalyzing C-H activation and functionalization reactions. nih.gov For example, a rhodium-carbene intermediate can react with an indole (B1671886) C-H bond to form a new C-C bond with high enantioselectivity. nih.gov Spiroannulation reactions catalyzed by Rh(III) have also been developed for the synthesis of complex isoindole derivatives. chim.it The mechanism often involves coordination of a directing group to the metal center, followed by C-H activation to form a metallacycle intermediate, which then undergoes further reaction. chim.it
The table below provides an overview of representative transition metal-catalyzed processes applicable to isoindoline synthesis and functionalization.
| Metal Catalyst | Reaction Type | General Mechanism | Potential Application | Reference |
| Palladium (Pd) | Intramolecular N-Arylation | Oxidative Addition, Reductive Elimination | Formation of the isoindoline ring | mdpi.com |
| Palladium (Pd) | Dual C-H Acylation/Cyclization | C-H Activation, Migratory Insertion | Synthesis of hydroxyl isoindolones | nih.gov |
| Rhodium (Rh) | C-H Functionalization | C-H Activation, Carbene Insertion | Alkylation at positions adjacent to the ring | nih.gov |
| Rhodium (Rh) | [2+2+2] Cycloaddition | Oxidative Cyclization | Construction of fused polycyclic systems | organic-chemistry.org |
| Copper (Cu) | Azide-Alkyne Cycloaddition | Coordination, Cyclization | Introduction of triazole moieties | mdpi.com |
Stereochemical and Conformational Analysis of Trans Octahydro 1h Isoindole
Determination of Ring Junction Stereochemistry (cis- versus trans-Fusion)
Stereoselective synthetic strategies are employed to control the formation of the desired trans junction. For instance, the synthesis of trans-fused octahydroisoindole (B159102) systems can be achieved using precursors that guide the stereochemical outcome of the cyclization reactions. One approach involves using 1,2-cyclohexanedicarboxylic anhydride (B1165640) as a starting material to establish the trans stereochemistry at the ring junction with full stereochemical control. acs.org Another method utilizes a stereoselective free-radical cyclization to construct a trans-perhydroindan substructure, which is then converted to the trans-octahydroisoindole skeleton.
The distinction between cis and trans isomers is crucial as it affects their chemical reactivity and biological activity. For example, in the synthesis of phosphoproline analogues with an octahydroisoindole structure, the stereochemistry at the ring junction influences the accessibility of the reactive sites. researchgate.net In cis-fused systems, one face of the molecule is significantly more hindered than the other, directing incoming reagents to the more accessible convex face. acs.org
Configurational Assignment of Chiral Centers within the Octahydroisoindole System
Beyond the ring junction, the trans-octahydro-1H-isoindole core can possess additional chiral centers, depending on the substitution pattern. The absolute configuration of these stereocenters is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning each center as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left).
The process of assigning the configuration involves:
Assigning Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atoms directly bonded to it. Higher atomic numbers receive higher priority. msu.edulibretexts.org
Orienting the Molecule: The molecule is oriented in space so that the lowest-priority group (often a hydrogen atom) points away from the viewer. pharmacy180.com
Determining the Configuration: The direction of the path from the highest-priority group to the second-highest, and then to the third-highest is observed. A clockwise direction corresponds to the R configuration, while a counter-clockwise direction indicates the S configuration. dummies.comyoutube.com
For substituted trans-octahydro-1H-isoindoles, the stereochemistry at each chiral center is determined by the synthetic route and the stereochemistry of the starting materials. Enantiopure starting materials, such as (R)-phenylglycinol, can be used to synthesize specific enantiomers of the final product with high stereocontrol. acs.org
Advanced Spectroscopic Methods for Stereochemical and Structural Elucidation
A combination of advanced spectroscopic techniques is essential for the unambiguous determination of the stereochemistry and conformation of this compound derivatives.
NMR spectroscopy is a powerful tool for elucidating the detailed structure of octahydroisoindole isomers.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The coupling constants (J-values) between adjacent protons are particularly useful for determining the dihedral angles and thus the relative stereochemistry of substituents and the conformation of the rings. In trans-fused systems, characteristic coupling constants can be observed for the bridgehead protons.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and chemical environment.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the spatial proximity of protons, which helps to confirm the trans fusion of the rings and the relative stereochemistry of substituents.
| ¹H NMR Data for a generic this compound derivative | |
| Proton | Chemical Shift (ppm) |
| H-1 | 3.5 - 3.7 |
| H-3 | 2.8 - 3.0 |
| H-3a | 1.8 - 2.0 |
| H-4 | 1.2 - 1.8 |
| H-5 | 1.2 - 1.8 |
| H-6 | 1.2 - 1.8 |
| H-7 | 1.2 - 1.8 |
| H-7a | 1.8 - 2.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and the presence of substituents.
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and the absolute configuration of all chiral centers. This technique is invaluable for confirming the trans fusion of the rings and the stereochemistry established by other methods. For example, the structure of stable 2H-isoindoles, which are related to the octahydroisoindole core, has been confirmed by X-ray crystallographic analysis. rsc.org
For chiral molecules, optical rotation and circular dichroism provide information about their stereochemistry.
Optical Rotation: Chiral compounds rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. CD spectroscopy is particularly useful for studying the conformation of chiral molecules in solution and can be used to assign the absolute configuration of stereocenters by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry.
FTIR spectroscopy provides information about the vibrational modes of a molecule and can be used to identify functional groups. In the context of conformational analysis of nitrogen-containing heterocycles, the presence of Bohlmann bands in the IR spectrum can be indicative of a specific spatial arrangement. Bohlmann bands are a series of absorption bands in the 2700-2800 cm⁻¹ region that arise from the C-H stretching vibrations of carbons alpha to a nitrogen atom. The appearance of these bands is associated with a trans-diaxial orientation of the nitrogen lone pair and an adjacent C-H bond. The presence or absence of Bohlmann bands can therefore provide insights into the conformation of the pyrrolidine (B122466) ring within the this compound system.
High-Resolution Mass Spectrometry (HRESIMS, HR-MS) for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural confirmation of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₈H₁₅N, the theoretical exact mass can be calculated. This theoretical value serves as a benchmark for experimental HRMS data, where a close correlation between the measured and calculated mass confirms the elemental formula.
In a typical HRMS analysis, the compound is ionized, often by electrospray ionization (ESI), to form a protonated molecule, [M+H]⁺. The high resolving power of the mass spectrometer then allows for the differentiation of ions with very similar nominal masses.
Table 1: Theoretical HRMS Data for Protonated this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₈H₁₆N⁺ | 126.1277 |
This table is based on theoretical calculations.
Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the connectivity of the molecule, further confirming the octahydro-1H-isoindole skeleton.
Conformational Preferences and Dynamics of this compound
The conformational analysis of fused bicyclic systems is crucial for understanding their reactivity and biological activity. The trans-fusion of the cyclohexane (B81311) and pyrrolidine rings in this compound imposes significant conformational constraints on the molecule.
The geometry of this compound is analogous to that of trans-decalin, a well-studied system. The trans-fusion dictates that both the six-membered and five-membered rings are locked in a relatively rigid conformation. The cyclohexane ring is expected to adopt a stable chair conformation. Due to the trans-fusion, this chair conformation is unable to undergo ring flipping, which is a key dynamic process in monosubstituted cyclohexanes.
This rigidity fixes the relative orientation of the substituents on the ring system. The bridgehead hydrogens (at the carbon atoms shared by both rings) are on opposite sides of the molecule. The bonds emanating from the fused edge are held in positions that are equatorial to each respective ring, which minimizes steric strain.
The introduction of substituents on either the nitrogen atom or the carbocyclic ring of this compound will influence the conformational landscape, although the fundamental rigidity of the trans-fused system is maintained.
Substituents on the cyclohexane ring will have their conformational preferences dictated by the fixed chair geometry. To minimize steric interactions, particularly 1,3-diaxial interactions, larger substituents will strongly prefer to occupy equatorial positions. Since the ring system is not conformationally mobile, a substituent in an axial position would introduce significant steric strain, making that diastereomer less stable.
Computational and Theoretical Investigations on Trans Octahydro 1h Isoindole
Quantum Mechanical Studies of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For trans-octahydro-1H-isoindole, these studies would provide insights into its electronic behavior and conformational preferences.
Frontier Molecular Orbital Analysis (e.g., LUMO Region)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and shape of these orbitals dictate how the molecule will interact with other chemical species.
For this compound, the HOMO would likely be localized on the nitrogen atom, reflecting its nucleophilic character. The LUMO, representing the region most susceptible to nucleophilic attack, would be distributed across the C-H and C-C antibonding orbitals. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally indicates higher reactivity.
A hypothetical data table for the FMO analysis of this compound, based on typical values for similar saturated amines, is presented below. These values would be determined using methods like Density Functional Theory (DFT).
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Localized on the nitrogen lone pair, indicating nucleophilic character. |
| LUMO | 4.0 | Distributed over the σ* orbitals of the carbon skeleton. |
| HOMO-LUMO Gap | 10.5 | Suggests high kinetic stability. |
Conformational Energy Landscape and Stability
The three-dimensional structure of this compound is not static. The cyclohexane (B81311) and pyrrolidine (B122466) rings can adopt various conformations. A thorough computational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them.
The trans fusion of the two rings imposes significant conformational constraints. The most stable conformation would likely involve the cyclohexane ring in a chair form and the pyrrolidine ring in an envelope or twisted conformation that minimizes steric strain. The relative energies of different conformers would be calculated to determine their population at a given temperature.
Below is a hypothetical table of relative energies for different conformers of this compound.
| Conformer | Relative Energy (kcal/mol) | Key Features |
| Chair-Twist | 0.0 | Lowest energy conformer with minimal steric interactions. |
| Chair-Envelope | 1.5 | Slightly higher in energy due to increased torsional strain. |
| Boat-Twist | 5.0 | Significantly less stable due to steric clashes in the boat conformation. |
Reaction Pathway Modeling and Mechanism Elucidation
Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms that are often difficult to obtain experimentally.
Transition State Analysis and Energy Barriers
By mapping the reaction pathway, computational chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving this compound, such as N-alkylation or acylation, transition state analysis would be crucial for understanding the reaction kinetics.
Prediction and Rationalization of Regio- and Stereoselectivity
Many reactions can yield multiple products. Computational modeling can predict the distribution of these products by comparing the activation energies of the different reaction pathways. For substituted derivatives of this compound, this would be particularly important for predicting the regio- and stereoselectivity of reactions, which is critical in the synthesis of complex molecules. For instance, in the case of electrophilic addition to a derivative, calculations could predict whether the attack is more likely to occur at a specific position and from which face of the molecule. rsc.org
In Silico Approaches to Octahydroisoindole-Based Molecular Design
The octahydroisoindole (B159102) scaffold is a valuable building block in medicinal chemistry. In silico methods, which are computational approaches to drug design, can be used to design novel derivatives of this compound with desired biological activities. These methods include molecular docking, which predicts how a molecule binds to a biological target, and quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of a molecule with its biological activity. These computational tools can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.
Scaffold Design and Bioisosteric Replacement Strategies
The this compound core serves as a valuable scaffold in medicinal chemistry, particularly in the design of constrained analogues of amino acids like proline. The trans-fused ring system imparts a high degree of conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation, thereby enhancing potency and selectivity for a biological target.
Research has demonstrated the utility of the this compound skeleton in the synthesis of bicyclic proline analogues. For instance, (3aR,7aR)-octahydroisoindole-1-one has been employed as a key scaffold for the stereoselective synthesis of trans-fused octahydroisoindole-1-carboxylic acids. eurekaselect.com These constrained amino acid derivatives are of significant interest in the development of new drugs due to their potential to mimic or block interactions at protein-protein interfaces or enzyme active sites. eurekaselect.com The rigid bicyclic nature of the this compound scaffold allows for the precise spatial orientation of substituents, a critical factor in rational drug design.
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. For saturated nitrogen heterocycles like this compound, several bioisosteric replacements can be envisioned to fine-tune properties such as lipophilicity, basicity, and metabolic stability.
Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Secondary Amine (N-H) | N-Methyl, N-Ethyl | Increase lipophilicity, modulate basicity, and potentially alter metabolic profile. |
| N-Acyl, N-Sulfonyl | Reduce basicity, introduce hydrogen bond acceptors, and explore new interactions with the target. | |
| N-Pentafluorosulfanyl (N-SF5) | Proposed as a bioisostere for N-tBu and N-CF3 groups to enhance pharmacokinetic profiles. acs.org | |
| Methylene Group (-CH2-) | Oxygen (oxa-analogue) | Modulate polarity and solubility, and potentially introduce a hydrogen bond acceptor. |
| Sulfur (thia-analogue) | Alter lipophilicity and geometric parameters. | |
| Fluorine (gem-difluoro) | Can influence local electronics and metabolic stability without significant steric hindrance. |
Structure-Based Computational Design for Targeted Scaffolds
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design molecules that can bind with high affinity and selectivity. The rigid this compound scaffold is particularly amenable to SBDD approaches due to its predictable conformation.
Computational methods such as molecular docking and molecular dynamics simulations are central to SBDD. These techniques can be used to virtually screen libraries of compounds containing the this compound scaffold against a target of interest or to de novo design novel molecules that fit precisely into the target's binding site.
For instance, in the design of inhibitors for enzymes that recognize proline-containing substrates, the this compound scaffold can be used to create conformationally constrained proline analogues. nih.govacs.orgenamine.net Computational modeling can guide the placement of functional groups on the scaffold to mimic the key interactions of the natural substrate or a known inhibitor. This approach can lead to the development of more potent and selective inhibitors.
Table 2: Key Steps in Structure-Based Design Utilizing the this compound Scaffold
| Step | Description | Computational Tools |
| 1. Target Identification and Validation | Identification of a biologically relevant target and its three-dimensional structure (from X-ray crystallography, NMR, or homology modeling). | N/A |
| 2. Binding Site Analysis | Characterization of the size, shape, and chemical nature of the binding pocket. | Pocket detection algorithms, molecular surface analysis. |
| 3. Scaffold Hopping or Docking | Virtual screening of compound libraries containing the this compound scaffold to identify initial hits. | Molecular docking software (e.g., AutoDock, Glide). |
| 4. Lead Optimization | Iterative modification of the initial hits by adding or modifying substituents on the scaffold to improve binding affinity and selectivity. | Molecular dynamics simulations, free energy calculations. |
| 5. ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties of the designed molecules. | QSAR models, machine learning algorithms. |
The ultimate goal of these computational efforts is to design novel molecules with improved therapeutic profiles, and the this compound scaffold provides a robust framework for such endeavors.
Intermolecular Interactions and Energy Frameworks in Crystal Structures
Table 3: Hirshfeld Surface Analysis of a trans-fused Octahydro-1H-benzo[f]isoindole Derivative
| Interaction Type | Contribution to Overall Surface | Description |
| H···H | 65.5% | Van der Waals interactions between hydrogen atoms on adjacent molecules. nih.gov |
| O···H/H···O | 17.5% | Hydrogen bonding interactions involving carbonyl oxygen atoms and hydrogen atoms. nih.gov |
| C···H/H···C | 14.3% | C—H⋯π interactions and other weaker C-H contacts. nih.gov |
Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal. crystalexplorer.net This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between pairs of molecules in the crystal lattice. The results are then represented as cylinders connecting the centroids of interacting molecules, with the cylinder radius being proportional to the strength of the interaction energy. crystalexplorer.net
Applications of Trans Octahydro 1h Isoindole in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block in Complex Molecule Construction
The trans-octahydro-1H-isoindole core is recognized as a privileged scaffold, or a molecular framework that is frequently found in biologically active compounds. Its utility as a synthetic building block stems from its conformational rigidity and the presence of a secondary amine that provides a convenient handle for further chemical modification. This allows chemists to build upon the isoindole core in a predictable and controlled manner, making it an ideal starting material for the synthesis of intricate target molecules.
Derivatives of this compound are particularly significant as constrained bicyclic proline analogues. figshare.comcfmot.de Proline and its analogues are crucial components in many peptides and proteins, and their rigid structures are often key to biological activity. By incorporating the trans-fused cyclohexane (B81311) ring, octahydroisoindole-based structures offer a higher degree of conformational constraint compared to proline itself. This has generated considerable interest in their potential for the development of new drugs. figshare.comcfmot.de
For instance, trans-fused octahydroisoindole-1-carboxylic acids have been synthesized and studied as novel bicyclic amino acids. cfmot.de These compounds serve as scaffolds for creating peptidomimetics and other small molecules designed to interact with specific biological targets. Similarly, the synthesis of enantiopure cis- and trans-fused octahydroisoindole-1-phosphonic acids has been achieved, providing access to bicyclic α-aminophosphonic acids, which are another class of compounds with significant potential in medicinal chemistry. mdpi.com
The structural motifs present in this compound are found within several complex natural products, making it a logical precursor for their total synthesis. One of the most notable applications is in the synthesis of kainoid family members, a group of potent neuroexcitatory amino acids isolated from marine sources. nih.govsnnu.edu.cn
A key example is the total synthesis of (±)-kainic acid, which has been accomplished using a strategy that relies on a highly functionalized proline motif derived from an octahydroisoindole (B159102) derivative. nih.gov This approach highlights the utility of the octahydroisoindole scaffold in providing the core stereochemistry needed to construct the intricate pyrrolidine (B122466) ring system of kainic acid. nih.gov While various synthetic strategies exist for kainic acid and the related isodomoic acid family, the use of precursors containing the pre-formed bicyclic isoindole core offers a streamlined pathway to these complex targets. snnu.edu.cnnih.govfluorochem.co.uk
Table 1: Application of the Octahydroisoindole Scaffold in Synthesis
| Application Area | Target Molecule Class/Example | Significance of Scaffold | Reference |
|---|---|---|---|
| Pharmacological Scaffolds | Bicyclic Proline Analogues | Provides conformational constraint for peptidomimetics. | figshare.comcfmot.de |
| Pharmacological Scaffolds | Bicyclic α-Aminophosphonic Acids | Serves as a core for potential therapeutic agents. | mdpi.com |
| Natural Product Synthesis | (±)-Kainic Acid | Acts as a key precursor providing the necessary stereochemical framework. | nih.gov |
Derivatization for Expanded Synthetic Utility and Chemical Space Exploration
The synthetic value of this compound is greatly enhanced by the ease with which its core structure can be derivatized. mdpi.com The secondary amine and the carbon framework are both amenable to a wide range of chemical transformations, allowing for the systematic exploration of chemical space and the generation of compound libraries for screening purposes.
The foundational isoindole structure can be elaborated upon to construct more complex polycyclic and heterocyclic systems. mdpi.comnih.gov Synthetic strategies have been developed to fuse additional rings onto the octahydroisoindole backbone, leading to novel molecular architectures. These methods often take advantage of the reactivity of the nitrogen atom or adjacent carbon atoms to initiate cyclization cascades. For example, one-pot procedures have been developed for the synthesis of polycyclic isoindolines through strategies that modulate the reactivity of the isoindole core. mdpi.comnih.gov The ability to integrate the octahydroisoindole motif into larger, more complex ring systems is crucial for creating structurally diverse molecules with a wide range of potential applications, from materials science to medicinal chemistry. prochemonline.com
Strategic modifications of the octahydroisoindole ring itself are a powerful tool for generating structural diversity. Chemists can introduce a variety of functional groups at different positions on the bicyclic framework, altering its steric and electronic properties. This has been demonstrated through the stereoselective synthesis of various substituted derivatives, such as the trans-fused octahydroisoindole-1-carboxylic acids. cfmot.de In these syntheses, control over stereochemistry at multiple centers is crucial and allows for the preparation of specific diastereomers. cfmot.de Such precise modifications are essential for fine-tuning the biological activity or physical properties of the resulting molecules. The development of stereodivergent routes from common precursors further enhances the ability to generate a wide array of structurally distinct compounds based on this versatile scaffold. mdpi.com
Table 2: Examples of Derivatization of the Octahydroisoindole Core
| Derivative Class | Synthetic Method | Purpose/Utility | Reference |
|---|---|---|---|
| (1S,3aR,7aR)-Octahydroisoindole-1-carboxylic acid | Strecker reaction followed by stereoselective synthesis from an octahydroisoindol-1-one scaffold. | Creation of conformationally constrained amino acids. | figshare.com |
| (1R,3aR,7aS)-Octahydroisoindole-1-phosphonic acid | Stereodivergent route from phthalimide. | Access to novel bicyclic α-aminophosphonic acids. | nih.gov |
| Polycyclic Isoindolines | One-pot Pictet-Spengler-type cyclization. | Construction of complex, fused-ring systems. | mdpi.comnih.gov |
Potential in Ligand Design for Catalytic Applications
The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. snnu.edu.cn Privileged scaffolds, which are molecular frameworks that can be elaborated into successful ligands for a variety of reactions, are highly sought after. The rigid, stereodefined structure of this compound makes it an attractive candidate for development as a chiral ligand scaffold.
While the direct application of this compound derivatives as ligands in catalysis is not yet extensively documented, its structural features are analogous to other successful heterocyclic and bicyclic scaffolds used in asymmetric synthesis. snnu.edu.cn The nitrogen atom provides a natural coordination site for a metal center, and functional groups can be installed on the carbocyclic ring to create bidentate or polydentate ligands. These appended groups, such as phosphines or other coordinating moieties, could create a well-defined chiral pocket around a catalytic metal center, influencing the stereochemical outcome of a reaction. cfmot.deprochemonline.com The development of ligands based on the this compound scaffold represents a promising, albeit underexplored, avenue for expanding the toolkit of asymmetric catalysis. figshare.comnih.gov
Future Directions and Emerging Research Avenues for Trans Octahydro 1h Isoindole
Development of Innovative and Sustainable Synthetic Pathways
The future development of trans-octahydro-1H-isoindole and its derivatives is intrinsically linked to the creation of synthetic pathways that are not only efficient but also environmentally benign. Current research trajectories focus on adhering to the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and minimization of energy consumption. One promising approach involves the utilization of readily available and inexpensive starting materials, such as cis-cyclohexane-1,2-dicarboxylic anhydride (B1165640), to construct the core bicyclic system. benthamdirect.com This strategy enhances the economic viability and sustainability of the synthesis.
Future research is anticipated to move towards catalytic processes that can replace stoichiometric reagents, thereby reducing waste and improving atom economy. Methodologies such as microwave-assisted synthesis, which has been effectively used for related isoindolinone derivatives, offer a pathway to shorter reaction times and potentially solvent-free conditions. researchgate.net The exploration of biocatalysis, using enzymes to perform key transformations with high chemo-, regio-, and stereoselectivity, represents another significant frontier for the sustainable production of octahydroisoindole (B159102) scaffolds.
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Use of Inexpensive Precursors | Cost-effective, readily available starting materials (e.g., cis-cyclohexane-1,2-dicarboxylic anhydride). benthamdirect.com | Sourcing precursors from renewable biomass. |
| Catalytic Methods | Reduced waste, higher atom economy, potential for asymmetric induction. | Development of novel organocatalysts and transition-metal catalysts specific for isoindole ring formation. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solventless reactions. researchgate.net | Optimization of microwave parameters for stereoselective synthesis of the trans-isomer. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Discovery and engineering of enzymes for key bond-forming steps in the octahydroisoindole synthesis. |
Advancement in Precise Stereocontrol Methodologies for Octahydroisoindoles
The biological activity of chiral molecules like this compound is highly dependent on their stereochemistry. Consequently, a major focus of future research is the development of more precise and efficient methods for controlling the three-dimensional arrangement of the octahydroisoindole core. Achieving high stereoselectivity is crucial for synthesizing enantiomerically pure compounds, which is often a prerequisite for therapeutic applications.
Current successful strategies include diastereoselective approaches, such as employing the Strecker reaction on precursors like methyl trans-2-formylcyclohexane-1-carboxylate to yield specific stereoisomers of octahydroisoindole-1-carboxylic acid. benthamdirect.com Another effective method involves starting from a stereochemically defined scaffold, such as (3aR,7aR)-octahydroisoindole-1-one, to guide the stereochemical outcome of subsequent reactions in a highly selective manner. benthamdirect.com
Future advancements will likely involve the broader application of asymmetric catalysis. The development of novel chiral catalysts—whether metal-based, organocatalytic, or enzymatic—that can induce high enantioselectivity in the key ring-forming reactions is a primary objective. For related isoindolinone structures, chiral auxiliaries like (+)- or (−)-trans-2-(α-cumyl)cyclohexanol have been used to achieve good diastereoselectivity, suggesting a viable path for the asymmetric synthesis of the octahydroisoindole framework. researchgate.net Research into dynamic kinetic resolution and other modern stereoselective techniques will be instrumental in accessing all possible stereoisomers of this important scaffold with high purity.
Integration with Automated Synthesis and Flow Chemistry for Efficient Production
To meet potential future demand for octahydroisoindole-based compounds, particularly in pharmaceutical development, researchers are looking towards modern production technologies like automated synthesis and flow chemistry. These approaches offer significant advantages over traditional batch processing, including improved safety, consistency, scalability, and the ability to rapidly generate libraries of analogues for screening.
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has already been applied to octahydroisoindole. A notable example is the use of flow electrochemistry for the N-nitrosation of various secondary amines, including octahydroisoindole, demonstrating the scaffold's compatibility with this technology. This process allows for the safe and efficient generation of N-nitroso compounds without the need for harsh chemical reagents.
The next logical step is to develop a continuous flow process for the synthesis of the this compound core itself. This would involve translating the key bond-forming and functional group manipulation steps into a series of connected flow modules. Integrating this with automated systems for reaction optimization and purification could dramatically accelerate the discovery and development of new octahydroisoindole derivatives.
| Technology | Application to Octahydroisoindole | Potential Future Developments |
| Flow Chemistry | Demonstrated use in the N-nitrosation of the octahydroisoindole scaffold using electrochemistry. | Development of a multi-step, continuous flow synthesis of the this compound backbone. |
| Automated Synthesis | Currently used for generating libraries of related compounds for drug discovery. | High-throughput synthesis of diverse octahydroisoindole libraries for biological screening and structure-activity relationship studies. |
| Integrated Systems | - | Coupling of flow reactors with real-time analytics (e.g., NMR, MS) and automated purification systems for on-demand production. |
Computational Design and Discovery of Novel Octahydroisoindole-Based Architectures
Computational chemistry and in silico drug design are becoming indispensable tools for accelerating the discovery of new bioactive molecules. These methods are being actively applied to the octahydroisoindole scaffold to design novel derivatives with tailored properties, primarily for therapeutic applications. By using molecular docking and structure-based design, researchers can predict how different derivatives will interact with specific biological targets, such as enzymes or receptors, allowing them to prioritize the synthesis of the most promising candidates. benthamdirect.comresearchgate.net
A prominent example of this approach is the design of octahydroisoindolone derivatives as potential inhibitors of Chitinase (B1577495) B1 from Aspergillus fumigatus, a target for antifungal drugs. benthamdirect.comresearchgate.net In these studies, computational models of the enzyme's active site were used to guide the design of new C-3 substituted derivatives. benthamdirect.com By calculating interaction energies and other physicochemical properties, scientists can rationally design novel architectures with enhanced potency and selectivity. benthamdirect.comresearchgate.net This in silico screening process significantly reduces the time and resources required compared to traditional high-throughput screening of physical compounds.
Future research will likely see the integration of more advanced computational techniques, such as artificial intelligence and machine learning, to predict not only binding affinity but also pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of new octahydroisoindole-based designs. This holistic computational approach will guide the creation of next-generation compounds with a higher probability of success in later stages of development.
Exploration of New Applications in Specialized Materials Science
While the majority of research on octahydroisoindoles has been concentrated in medicinal chemistry, the unique structural and chemical properties of this bicyclic amine suggest potential applications in materials science. The rigid, saturated ring system and the presence of a secondary amine functional group make this compound an intriguing building block for new polymers and a candidate for use as a specialized ligand in catalysis.
In the realm of catalysis, nitrogen-containing heterocycles are frequently used as ligands to coordinate with metal centers, thereby tuning the catalyst's reactivity and selectivity. nih.govmdpi.com The this compound scaffold could serve as a bidentate or monodentate ligand in transition-metal catalysis. Future research could explore the synthesis of chiral octahydroisoindole-based ligands for asymmetric catalysis, a cornerstone of modern organic synthesis. The defined stereochemistry of the scaffold could provide a well-defined chiral environment around a metal center, potentially inducing high enantioselectivity in reactions such as hydrogenations, cross-couplings, or epoxidations. nih.gov
Furthermore, the secondary amine of the octahydroisoindole ring can be a reactive site for polymerization. It could be incorporated into polymer backbones, such as polyamides or polyimines, or be used as a monomer in ring-opening polymerization processes. The rigidity of the bicyclic structure could impart unique thermal and mechanical properties to the resulting polymers, making them suitable for specialized applications where high performance is required. This remains a largely unexplored but promising avenue for future investigation.
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing trans-Octahydro-1H-isoindole with high stereochemical purity?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of isoindole derivatives under controlled pressure and temperature. Use chiral catalysts (e.g., PtO₂ with (-)-cinchonidine) to enforce trans-stereochemistry . Characterization via -NMR and -NMR is critical to confirm stereopurity, with coupling constants () and NOESY correlations resolving axial/equatorial proton orientations . For reproducibility, document solvent systems (e.g., ethanol vs. THF) and reaction times, as these influence yield and byproduct formation .
Q. How can researchers validate the structural integrity of trans-Octahydro-1H-isoindole derivatives in pharmacological screening?
- Methodological Answer : Combine X-ray crystallography (for solid-state confirmation) and computational DFT calculations (e.g., B3LYP/6-31G*) to cross-validate bond angles and torsional strain . Secondary assays like HPLC-UV/HRMS ensure batch-to-batch consistency. Incorporate negative controls (e.g., cis-isomers) to rule out confounding effects in biological assays .
Q. What are the best practices for designing a literature review on trans-Octahydro-1H-isoindole’s reactivity?
- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure queries. Prioritize databases like SciFinder and Web of Science for patent and journal coverage . Critically evaluate sources for stereochemical misassignments, a common pitfall in early isoindole studies . Annotate contradictions (e.g., conflicting reaction yields) using a matrix to identify knowledge gaps .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictory data on trans-Octahydro-1H-isoindole’s catalytic behavior in asymmetric synthesis?
- Methodological Answer : Conduct kinetic isotope effect (KIE) experiments to probe rate-determining steps. Pair with in-situ IR spectroscopy to track intermediate formation (e.g., enamine vs. iminium species). Use multivariate analysis (e.g., PCA) to correlate solvent polarity and enantiomeric excess (%ee) . Replicate disputed results under standardized conditions (e.g., 1 atm H₂, 25°C) to isolate variables .
Q. What strategies mitigate data integrity risks in high-throughput screening of trans-Octahydro-1H-isoindole analogs?
- Methodological Answer : Implement attention-check questions (e.g., "Is this compound chiral?") to filter low-quality responses . Use redundancy in assays (e.g., SPR + fluorescence polarization) to cross-validate binding affinities. For computational datasets, apply Benford’s Law analysis to detect anomalous distributions in docking scores .
Q. How should researchers design experiments to explore trans-Octahydro-1H-isoindole’s conformational dynamics in solution?
- Methodological Answer : Employ variable-temperature NMR (VT-NMR) to observe ring-flipping barriers. Compare with MD simulations (AMBER/CHARMM force fields) to model solvent effects. Use - and -relaxation measurements to quantify rotational correlation times . For unresolved discrepancies, propose hypotheses (e.g., hidden equilibria) for peer review .
Data Presentation and Peer Review
Q. What are the ethical considerations when reporting trans-Octahydro-1H-isoindole’s toxicity profiles?
- Methodological Answer : Adhere to OECD Guidelines 423 (acute toxicity) and 471 (mutagenicity). Disclose all raw data (e.g., LD₅₀, NOAEL) in appendices, with explicit caveats on extrapolation to humans . Use Forest plots in meta-analyses to visualize inter-study variability .
Q. How can researchers address limitations in computational models predicting trans-Octahydro-1H-isoindole’s metabolic pathways?
- Methodological Answer : Validate QSAR models with leave-one-out (LOO) cross-validation and external test sets. Report Matthews Correlation Coefficient (MCC) to balance sensitivity/specificity in classification tasks . For disputed predictions, conduct in vitro CYP450 inhibition assays as ground-truth comparators .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
